

# Spectroscopic Analysis of Methyl 3-(4-bromophenyl)acrylate: A Comparison with Literature Values

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## Compound of Interest

Compound Name: **Methyl 3-(4-bromophenyl)acrylate**

Cat. No.: **B371518**

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For researchers, scientists, and drug development professionals, accurate characterization of synthesized compounds is paramount. This guide provides a detailed comparison of experimental spectroscopic data for **methyl 3-(4-bromophenyl)acrylate** with established literature values, ensuring confidence in compound identity and purity.

This guide presents a summary of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for **methyl 3-(4-bromophenyl)acrylate**, alongside detailed experimental protocols for its synthesis and spectroscopic analysis. The data is presented in a clear, tabular format to facilitate easy comparison.

## Data Presentation: Spectroscopic Data Comparison

The following tables summarize the experimental and literature values for the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra of **methyl 3-(4-bromophenyl)acrylate**.

Table 1:  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ ) for **Methyl 3-(4-bromophenyl)acrylate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Literature $^1\text{H}$ NMR ( $\delta$ ) ppm
7.64	d	1H, Ar-CH=	7.638 (d, 1H)
7.53	d	2H, Ar-H	7.530 (d, 2H)
7.39	d	2H, Ar-H	7.388 (d, 2H)
6.44	d	1H, =CH-CO	6.442 (d, 1H)
3.80	s	3H, -OCH <sub>3</sub>	3.803 (s, 3H)

Table 2:  $^{13}\text{C}$  NMR Data (CDCl<sub>3</sub>) for **Methyl 3-(4-bromophenyl)acrylate**

Chemical Shift ( $\delta$ ) ppm	Assignment	Literature $^{13}\text{C}$ NMR ( $\delta$ ) ppm
167.6	C=O	167.63
144.0	Ar-CH=	143.95
133.8	Ar-C	133.75
132.6	Ar-CH	132.61
129.9	Ar-CH	129.91
125.0	Ar-C-Br	125.02
119.0	=CH-CO	118.95
52.3	-OCH <sub>3</sub>	52.28

Table 3: Infrared (IR) Spectroscopy Data for **Methyl 3-(4-bromophenyl)acrylate**

Experimental IR (cm <sup>-1</sup> )	Assignment	Literature IR (cm <sup>-1</sup> ) (Characteristic Values for Functional Groups)
~3050	Aromatic C-H stretch	3100-3000
~2950	Aliphatic C-H stretch	3000-2850
~1720	C=O stretch (ester)	1750-1735
~1640	C=C stretch (alkene)	1680-1620
~1590, 1485	C=C stretch (aromatic)	1600-1450
~1280, 1170	C-O stretch (ester)	1300-1000
~1070	C-Br stretch	1070-1030

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **methyl 3-(4-bromophenyl)acrylate** are provided below.

## Synthesis of Methyl 3-(4-bromophenyl)acrylate via Wittig Reaction

A common and effective method for the synthesis of **methyl 3-(4-bromophenyl)acrylate** is the Wittig reaction.

Materials:

- 4-Bromobenzaldehyde
- Methyl (triphenylphosphoranylidene)acetate
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

- Hexane
- Ethyl acetate

Procedure:

- To a solution of 4-bromobenzaldehyde (1.0 eq) in dry dichloromethane, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Combine the fractions containing the desired product and evaporate the solvent to yield **methyl 3-(4-bromophenyl)acrylate** as a white solid.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.

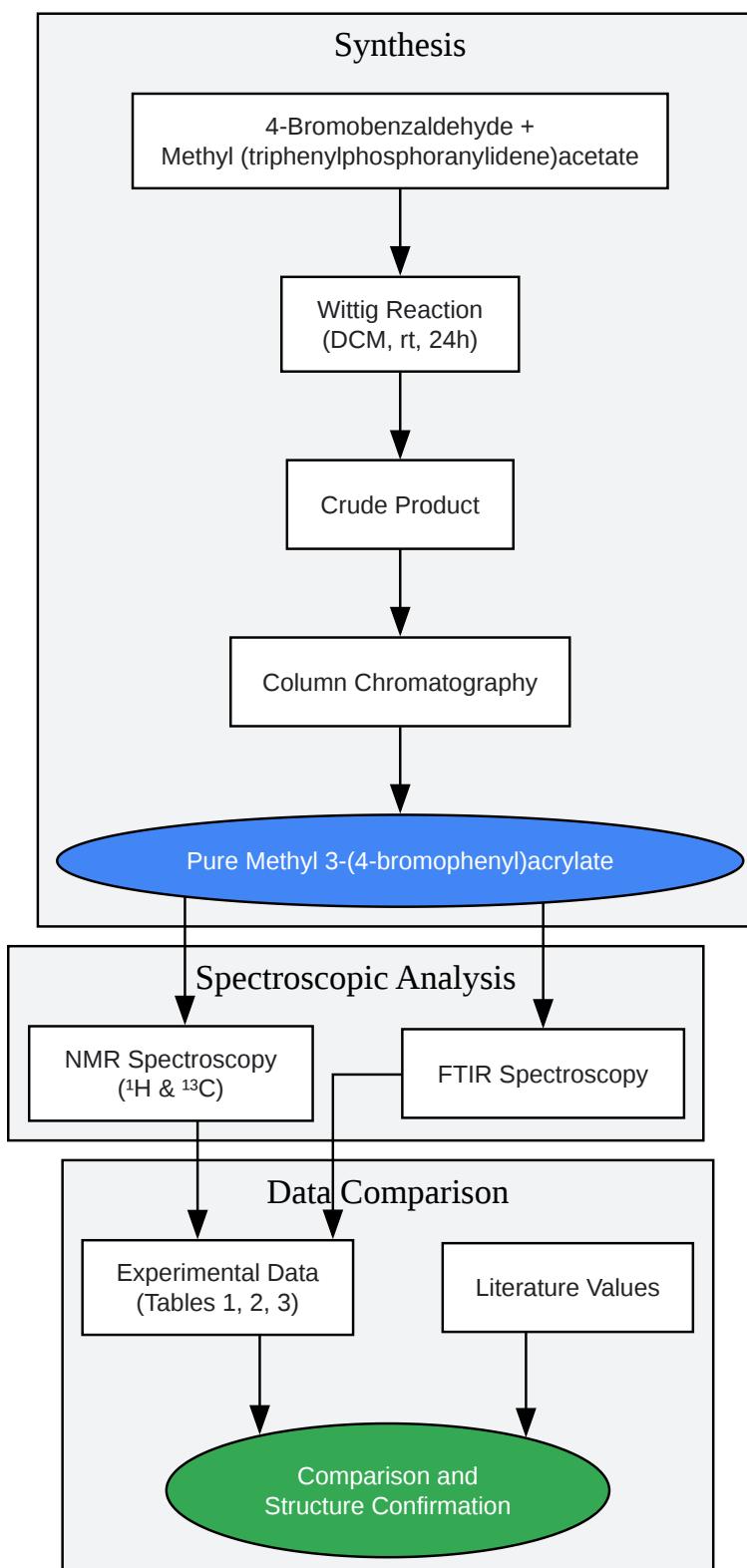
- Sample Preparation: Approximately 10-20 mg of the purified **methyl 3-(4-bromophenyl)acrylate** was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- $^{13}\text{C}$  NMR: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

- Sample Preparation: A small amount of the solid **methyl 3-(4-bromophenyl)acrylate** was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

## Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis and data comparison.



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Caption: Workflow for synthesis, spectroscopic analysis, and data comparison.

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